molecular formula C8H18N2O2 B7940874 (R)-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide

(R)-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide

Cat. No.: B7940874
M. Wt: 174.24 g/mol
InChI Key: PRUKLBXZIUMOFC-SSDOTTSWSA-N
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Description

(R)-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide is a chiral amide derivative characterized by a branched alkyl chain at the α-carbon and a methoxyethyl substituent on the amide nitrogen. The (R)-configuration at the α-carbon and the presence of a methoxyethyl group confer distinct stereoelectronic properties, influencing solubility, metabolic stability, and target binding.

Properties

IUPAC Name

(2R)-2-amino-N-(2-methoxyethyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(2)7(9)8(11)10-4-5-12-3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUKLBXZIUMOFC-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-methylbutanoic acid and 2-methoxyethylamine.

    Amidation Reaction: The carboxylic acid group of ®-3-methylbutanoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 2-methoxyethylamine to form the amide bond.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide.

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules. Its chiral center makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, making it useful in probing enzyme mechanisms.

Medicine

In medicinal chemistry, ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxyethyl side chain can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Key Substituents Molecular Weight Notable Properties/Activities Reference
(R)-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide Methoxyethyl, α-methyl, (R)-configuration ~216.28 (calc.) Potential HDAC inhibition (inferred)
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Boronic acid, methoxyethyl ~284.12 HDAC inhibition (IC₅₀ ~1 µM)
(R)-2-Amino-N-(cyanomethyl)-3-methylbutanamide Cyanomethyl substituent ~155.18 Enhanced solubility, prodrug candidate
(2R)-2,4-Dihydroxy-N-[3-[[2-(2-hydroxyethoxy)ethyl]amino]-3-oxopropyl]-3,3-dimethylbutanamide Hydroxyethoxy, dihydroxy, dimethyl ~306.36 Increased hydrophilicity
(R)-N-(3,5-bis(trifluoromethyl)phenyl)-...butanamide Trifluoromethyl, ureido linkages ~500–550 (est.) Antifungal, enzyme inhibition

Methoxyethyl vs. Boronic Acid Derivatives

The boronic acid derivative in ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) shares the methoxyethyl group with the target compound but incorporates a boronic acid moiety. This substitution enables covalent binding to HDAC active sites, achieving 50% inhibition of fungal appressorium formation at 1 µM .

Cyanomethyl vs. Methoxyethyl Substituents

(R)-2-Amino-N-(cyanomethyl)-3-methylbutanamide () replaces the methoxyethyl group with a cyanomethyl moiety. The electron-withdrawing cyano group enhances solubility in polar solvents but may reduce metabolic stability due to susceptibility to hydrolysis. This compound’s synthesis (74% yield) suggests scalability for prodrug development, whereas the methoxyethyl variant’s ether linkage likely improves stability under physiological conditions .

Trifluoromethyl-Substituted Analogues

Compounds like (R)-N-(3,5-bis(trifluoromethyl)phenyl)-...butanamide () feature trifluoromethyl groups, which increase lipophilicity and enhance membrane permeability. These analogues exhibit antifungal activity via inhibition of appressorium formation, with yields up to 77% in synthesis . The target compound’s methoxyethyl group may balance lipophilicity and solubility better than trifluoromethyl groups, optimizing pharmacokinetics.

Pharmacokinetic and Metabolic Considerations

  • Tissue Distribution: Analogues such as CGP 69846A (), an antisense oligonucleotide, show rapid tissue distribution (t₁/₂ = 16–60 hr in tissues vs. 30–45 min in plasma). While the target amide is smaller and non-oligonucleotide, its methoxyethyl group may facilitate similar tissue penetration without significant accumulation .
  • Metabolic Stability: The methoxyethyl group’s ether bond is less prone to enzymatic cleavage compared to ester or cyano groups, as seen in ethyl (R)-2-amino-3,3-dimethylbutanoate (), which requires hydrolysis for activation .

Biological Activity

(R)-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide, also known as a derivative of amino acid analogs, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₁₉ClN₂O₂
  • CAS Number : 1236259-24-7
  • Molecular Weight : 194.70 g/mol

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Interaction : The compound likely interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. Its structural similarity to other amino acid derivatives suggests potential agonistic or antagonistic properties at these receptors.
  • Enzyme Inhibition : Preliminary studies suggest that this compound might inhibit specific enzymes, including monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties by enhancing brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Dopaminergic Activity : Research indicates that the compound has a selective binding affinity for dopamine receptors, suggesting potential applications in treating disorders such as Parkinson's disease or schizophrenia.
  • Neuroprotection : In cell cultures, the compound has been shown to protect against oxidative stress-induced apoptosis by modulating BDNF levels and reducing markers of oxidative damage.

In Vivo Studies

Case studies involving animal models have provided insights into the compound's efficacy:

  • Behavioral Tests : In rodent models, administration of this compound resulted in improved motor coordination and cognitive function, indicating its potential as a therapeutic agent for neurodegenerative diseases.
  • Biochemical Analysis : Post-treatment analysis revealed elevated levels of BDNF and reduced markers of neuroinflammation, supporting its role in neuroprotection.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. The following table summarizes key findings:

Compound NameMechanism of ActionBiological Activity
(R)-N'-Benzyl 2-amino-3-methylbutanamideMAO-B inhibitionAnticonvulsant activity
5,6-Dimethoxy-N-dipropyl-aminoindanD(3) receptor antagonistAntipsychotic effects
This compoundDopamine receptor interactionNeuroprotective and cognitive enhancement

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